

In-Depth Technical Guide: SUN C5174

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Compound of Interest

Compound Name: SUN C5174

Cat. No.: B1682718

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Abstract

This technical guide provides a comprehensive summary of the chemical and biological information available for the compound designated as **SUN C5174**. Research indicates that **SUN C5174** is likely the (R)-isomer of a potent 5-HT₂ antagonist. While detailed experimental protocols and signaling pathway elucidations are not extensively available under the "**SUN C5174**" designation, this guide consolidates the known quantitative data and provides a foundation for further investigation into its therapeutic potential.

Chemical Identity and Properties

Initial identification of **SUN C5174** has been traced to a record for "SUN-C5174 (R)-ISOMER" in the precisionFDA database. A search for compounds with a matching molecular formula (C₂₂H₂₉FN₄O) and molecular weight (approximately 400.49 g/mol) strongly suggests a correlation with a compound cataloged in PubChem as "5-HT₂ antagonist 1" (CID 9952825).^[1] It is plausible that "**SUN C5174**" represents a developmental or internal code for this molecule.

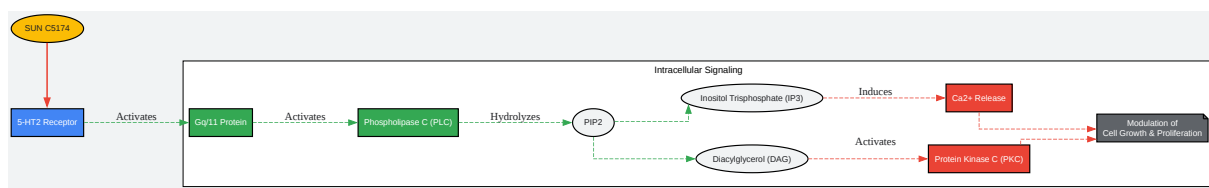
Table 1: Physicochemical Properties of **SUN C5174** (based on PubChem CID 9952825)

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₉ FN ₄ O	precisionFDA[1]
Molecular Weight	400.49 g/mol	precisionFDA[1]
IUPAC Name	4-((R)-1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-yl)-1H-pyrrolo[3,2-c]pyridin-7(6H)-one	Inferred from (R)-isomer designation and related structures
Stereochemistry	Absolute (R)	precisionFDA[1]
Optical Activity	(+)	precisionFDA[1]
XLogP3	3.5	PubChem CID 9952825
Hydrogen Bond Donor Count	2	PubChem CID 9952825
Hydrogen Bond Acceptor Count	4	PubChem CID 9952825
Rotatable Bond Count	6	PubChem CID 9952825
Exact Mass	400.23253 g/mol	PubChem CID 9952825
Topological Polar Surface Area	78.9 Å ²	PubChem CID 9952825

Putative Mechanism of Action: 5-HT2 Antagonism

Based on its likely identity as PubChem compound CID 9952825, **SUN C5174** is classified as a 5-HT2 antagonist. The 5-HT2 receptors are a family of G protein-coupled receptors that are targets for a wide variety of therapeutic agents, particularly in the fields of neuropsychiatry and oncology.

Antagonism of the 5-HT2A and 5-HT2C receptors, in particular, has been implicated in the modulation of various signaling pathways that can influence cell growth, proliferation, and survival. In the context of cancer, these pathways can be highly relevant.



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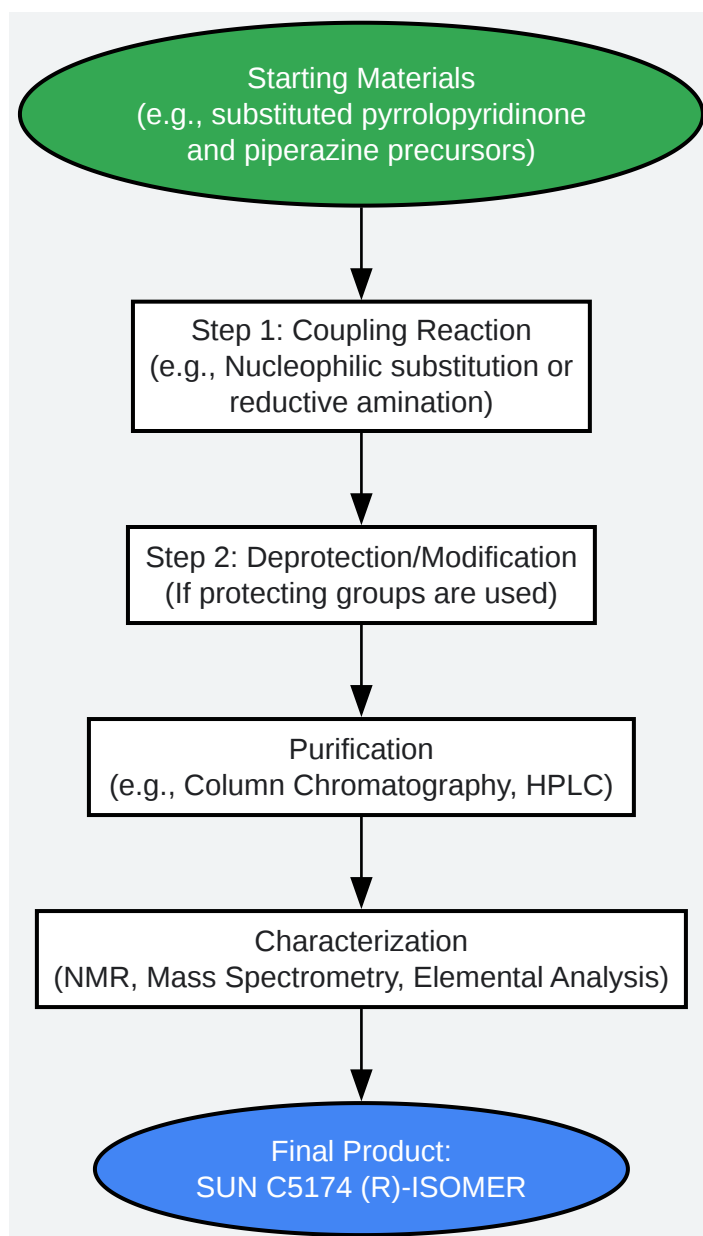
Caption: Putative signaling pathway antagonized by **SUN C5174**.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation specifically of "**SUN C5174**" are not publicly available. However, based on the protocols for analogous 5-HT2 antagonists, the following outlines a general approach that would likely be employed.

3.1. General Synthesis Workflow

The synthesis of **SUN C5174** would likely follow a multi-step organic synthesis route. A plausible workflow is depicted below.



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Caption: A generalized workflow for the chemical synthesis of **SUN C5174**.

3.2. Biological Activity Assays

To evaluate the biological activity of **SUN C5174** as a 5-HT₂ antagonist, a series of in vitro and in vivo assays would be necessary.

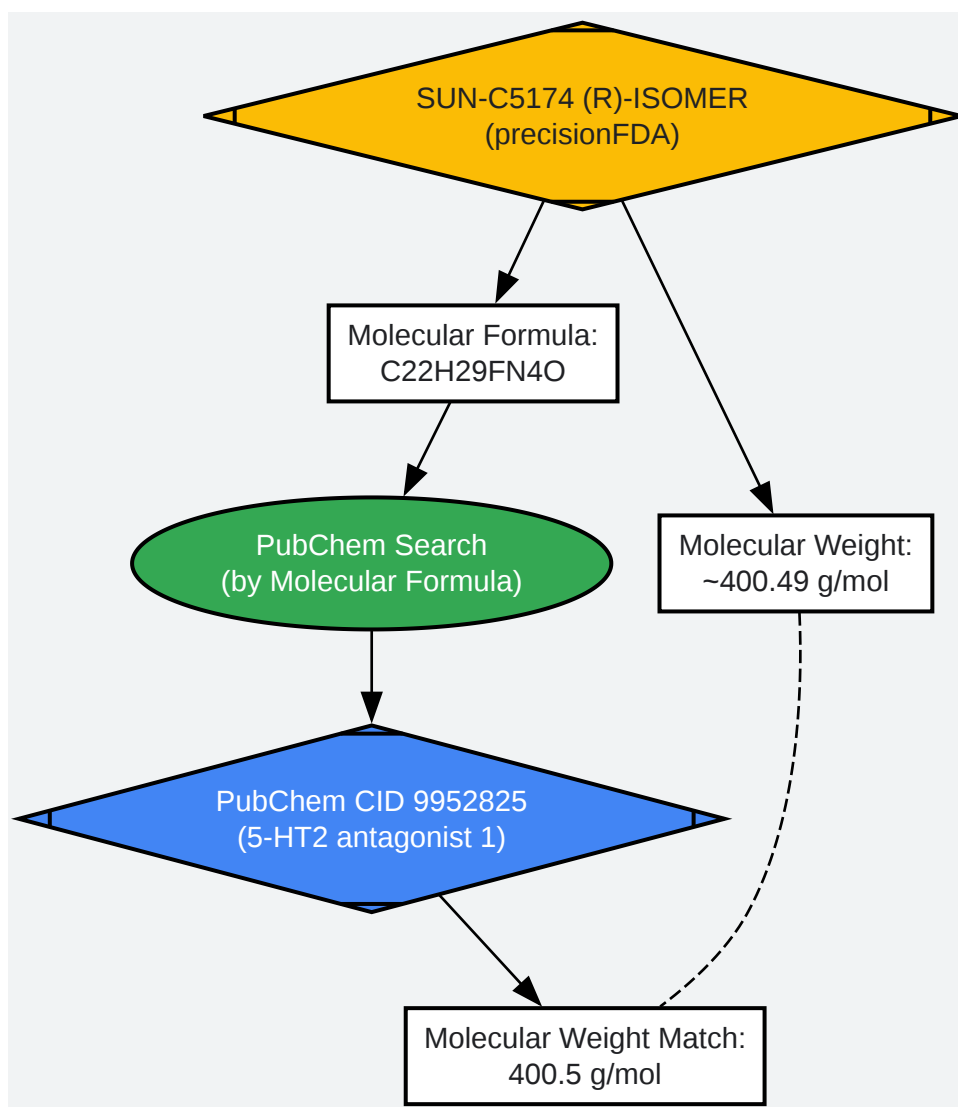
Table 2: Potential Experimental Protocols for Biological Evaluation

Assay Type	Description
Receptor Binding Assay	Radioligand binding assays using cell membranes expressing human 5-HT2A, 5-HT2B, and 5-HT2C receptors to determine the binding affinity (K _i) of SUN C5174.
Functional Assay	Calcium mobilization assays in cells expressing 5-HT2 receptors to measure the ability of SUN C5174 to inhibit serotonin-induced intracellular calcium release (IC ₅₀).
In Vitro Cytotoxicity Assay	Cell viability assays (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines to determine the concentration of SUN C5174 that inhibits cell growth by 50% (GI ₅₀).
In Vivo Efficacy Studies	Administration of SUN C5174 to animal models (e.g., xenograft mouse models of human tumors) to evaluate its anti-tumor efficacy, monitoring tumor growth and survival.
Pharmacokinetic Studies	Analysis of SUN C5174 concentration in plasma and tissues over time in animal models to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Mandatory Visualizations

4.1. Logical Relationship of Compound Identification

The identification of **SUN C5174** is based on a logical deduction from available data points.



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Caption: Logical flow for the putative identification of **SUN C5174**.

Conclusion

SUN C5174 is a chiral compound, likely the (R)-isomer of a potent 5-HT2 antagonist. While a definitive PubChem entry under this specific name is absent, evidence strongly points to its identity as the compound with PubChem CID 9952825. Its mechanism of action is presumed to be through the antagonism of 5-HT2 receptors, which could have implications for cancer therapy by modulating key intracellular signaling pathways. Further research is required to fully elucidate its synthesis, biological activity, and therapeutic potential. The experimental frameworks provided in this guide offer a starting point for such investigations.

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References

- 1. 5-HT2 antagonist 1 | C22H29FN4O2 | CID 9952825 - PubChem [pubchem.ncbi.nlm.nih.gov]
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